[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride
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Overview
Description
[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride: is an organic compound with the molecular formula C10H11Cl2N2O It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 4-(1,3-oxazol-5-yl)benzaldehyde with an amine source under acidic conditions to form the corresponding amine. The reaction is then followed by the addition of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural similarity to bioactive molecules.
Industry:
Material science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
- [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride
- [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride
Comparison:
- Structural Differences: The position of the oxazole ring on the phenyl group can vary, leading to different chemical and biological properties.
- Reactivity: The presence of different substituents on the aromatic ring can influence the reactivity and stability of the compound.
- Applications: While similar compounds may have overlapping applications, specific structural features can make [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride more suitable for certain uses, such as in pharmaceuticals or material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Oxazole Derivatives
Oxazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the oxazole ring enhances the interaction with biological targets, making these compounds valuable in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a series of 1,3-oxazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds containing the oxazole moiety demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key apoptotic markers such as p53 and caspase-3 .
Table 1: Anticancer Activity of Oxazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.65 | Induction of apoptosis |
16a | SK-MEL-2 | 0.75 | Caspase activation |
17a | PANC-1 | 2.41 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies show that oxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity Against Various Pathogens
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
15 | MRSA | 25 μg/mL |
16 | E. coli | 50 μg/mL |
20 | Aspergillus niger | 200 μg/mL |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Modifications at specific positions on the oxazole ring can significantly influence potency and selectivity against various targets. For example, substituents on the phenyl ring or variations in the alkyl chain can enhance lipophilicity and improve cellular uptake .
Table 3: Summary of SAR Findings
Modification | Observed Effect |
---|---|
Para substitution | Increased anticancer activity |
Alkyl chain elongation | Enhanced bioavailability |
Halogen substitution | Improved antimicrobial potency |
Case Studies
A notable case study involved a synthesized oxazole derivative that showed remarkable efficacy against multiple cancer cell lines with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as a lead candidate for further development .
Another study focused on the antimicrobial efficacy of a series of oxazole derivatives against resistant bacterial strains. The results demonstrated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, highlighting their potential in overcoming antibiotic resistance .
Properties
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOOIODCGZOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CO2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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